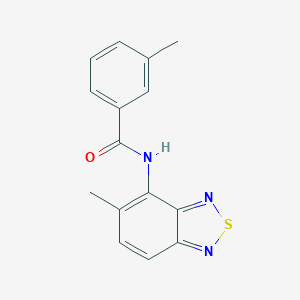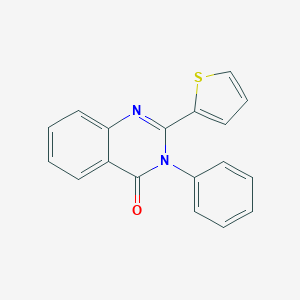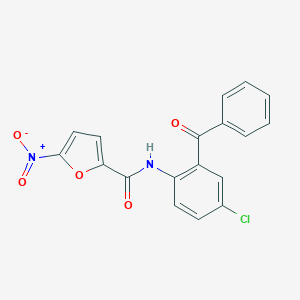![molecular formula C15H13N3O2 B504920 N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B504920.png)
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide is a chemical compound with the molecular formula C15H13N3O2 It is known for its unique structure, which includes a pyridine ring and a benzoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide typically involves the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a catalyst. One method utilizes a bimetallic metal-organic framework (MOF) catalyst, such as Fe2Ni-BDC, under optimal conditions. The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of metal-organic frameworks and other catalytic systems in large-scale synthesis could be explored for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A compound with similar structural features, used in various chemical and biological applications.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine:
Uniqueness
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide is unique due to its combination of a pyridine ring and a benzoxazole moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H13N3O2 |
|---|---|
Peso molecular |
267.28g/mol |
Nombre IUPAC |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C15H13N3O2/c1-2-14(19)17-11-3-4-13-12(9-11)18-15(20-13)10-5-7-16-8-6-10/h3-9H,2H2,1H3,(H,17,19) |
Clave InChI |
QPAXFRZHXOCFQA-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3 |
SMILES canónico |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-{2-[(4-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B504852.png)
![2,3-Bis[(phenylthio)methyl]quinoxaline](/img/structure/B504854.png)

![3-[(4-chlorophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B504857.png)
![N-phenyl-N-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylamine](/img/structure/B504858.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B504859.png)
![2-{4-Nitrophenyl}imidazo[1,2-a]pyridin-8-ol](/img/structure/B504860.png)
